molecular formula C8H8NNaO5 B1262121 Clavulanic acid sodium salt CAS No. 57943-81-4

Clavulanic acid sodium salt

Cat. No. B1262121
CAS RN: 57943-81-4
M. Wt: 221.14 g/mol
InChI Key: WOGMLDNCNBLDCA-JSYANWSFSA-M
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Description

Clavulanic acid is a β-lactam drug that functions as a mechanism-based β-lactamase inhibitor . While not effective by itself as an antibiotic, when combined with penicillin-group antibiotics, it can overcome antibiotic resistance in bacteria that secrete β-lactamase, which otherwise inactivates most penicillins . In its most common preparations, potassium clavulanate (clavulanic acid as a salt of potassium) is combined with amoxicillin .


Synthesis Analysis

The synthesis of clavulanic acid involves a complex physicochemical process . The structure and absolute stereochemistry were confirmed by X-ray analysis of the p-nitrobenzyl and p-bromobenzyl esters . The conversion of clavulanic acid into a variety of esters and acyl derivatives is also described .


Molecular Structure Analysis

The molecular formula of clavulanic acid is C8H9NO5 . It has a molar mass of 199.162 g/mol . The structure of clavulanic acid is similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .


Chemical Reactions Analysis

Clavulanic acid is a potent inhibitor of many bacterial beta-lactamase enzymes . It increases the spectrum of amoxicillin to include, at achievable serum concentrations, many beta-lactamase-producing strains of bacteria .


Physical And Chemical Properties Analysis

Clavulanic acid has a molar mass of 199.162 g/mol . It is well absorbed and extensively metabolized in the liver . The elimination half-life is about 1 hour, and it is excreted renally (30–40%) .

Scientific Research Applications

Bibliometric Analysis of Clavulanic Acid Research

Clavulanic acid (CA) is predominantly studied in the field of medicine, particularly for its role in enhancing the efficacy of antibiotics against β-lactamase-producing pathogens. A comprehensive bibliometric analysis has highlighted the growing interest in CA research over several decades, indicating its significant impact on medical science and antibiotic development. The United States, France, the United Kingdom, Spain, and Brazil lead in global research output on CA, demonstrating its worldwide relevance (Ramírez-Malule, 2018).

Production and Purification Techniques

Recent studies have focused on efficient production and purification methods for CA. Techniques like aqueous two-phase systems (ATPS) using cholinium chloride and polyethylene glycol have shown promise for CA recovery and purification. These methods aim to enhance the stability and yield of CA, essential for its pharmaceutical applications (Panas et al., 2017). Additionally, methodologies like capillary zone electrophoresis have been developed for the simultaneous determination of amoxicillin and clavulanic acid, highlighting the importance of analytical techniques in pharmaceutical preparations (Hancu et al., 2016).

Fermentation and Bioprocessing Insights

The production of CA via fermentation has been a subject of extensive research. Systematic reviews and studies have identified factors like glycerol or vegetable oils and specific amino acids as potential enhancers for CA yield in Streptomyces clavuligerus fermentation. Insights into fermentation systems, such as the preference for fed-batch over batch fermentation, contribute to optimizing CA production processes (Ser et al., 2016). Moreover, integrating systems biology and metabolic engineering strategies into CA production has been emphasized for its bioprocessing optimization (López-Agudelo et al., 2021).

Alternative Raw Materials and Environmental Aspects

Innovative approaches using alternative raw materials like olive pomace oil (OPO) have been explored to reduce production costs and improve the efficiency of CA biosynthesis. These approaches not only enhance productivity but also contribute to environmental sustainability by utilizing industrial waste products (Young et al., 2019).

Genomic and Metabolomic Analyses

Comparative genomic and metabolomic studies of Streptomyces species producing CA offer insights into specialized metabolism and the biosynthetic pathways of CA. Such studies contribute to a deeper understanding of the molecular mechanisms underlying CA production and may pave the way for genetic manipulation to enhance yields (AbuSara et al., 2019).

Nutritional and Environmental Stress Effects

Research has also been conducted to understand how different nutritional components and environmental stresses, such as pH and temperature variations, impact the production of CA. These studies provide crucial information for fine-tuning fermentation conditions to maximize CA production (Rodrigues et al., 2018).

Modeling and Simulation for Process Optimization

Mathematical modeling and simulation have been used to optimize the production process of CA, particularly in continuous operation modes. This approach aids in identifying key parameters for improving productivity and reducing costs in large-scale production (Ariza et al., 2021).

Mechanism of Action

Clavulanic acid is a beta-lactamase inhibitor that is frequently combined with Amoxicillin or Ticarcillin to fight antibiotic resistance by preventing their degradation by beta-lactamase enzymes, broadening their spectrum of susceptible bacterial infections .

Safety and Hazards

Clavulanic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is associated with an increased incidence of cholestatic jaundice and acute hepatitis during therapy or shortly after . Allergic reactions have also been reported .

properties

IUPAC Name

sodium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5.Na/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMLDNCNBLDCA-JSYANWSFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58001-44-8 (Parent)
Record name Clavulanic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057943814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20206648
Record name Clavulanic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clavulanic acid sodium salt

CAS RN

57943-81-4
Record name Clavulanic acid sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057943814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clavulanic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2R-(2α,3Z,5α)]-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLAVULANATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85A8F32FMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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